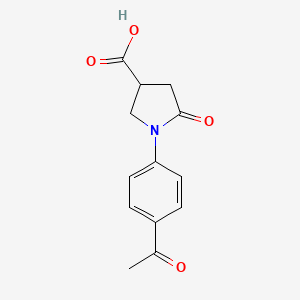

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-8(15)9-2-4-11(5-3-9)14-7-10(13(17)18)6-12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGYWRZISBCKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399523 | |

| Record name | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100394-11-4 | |

| Record name | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Michael Addition and Cyclization Reactions

A common synthetic strategy involves the Michael addition reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with phenols or related nucleophiles, leading to the formation of the pyrrolidinone ring system in a single step with satisfactory yields. This method leverages the electrophilic nature of the pyrrole-2,5-dione and the nucleophilicity of phenols to construct the core structure efficiently.

Cyclization of Itaconic Acid with Aromatic Amines

Another well-documented route starts from 4-aminoacetophenone, which is refluxed with itaconic acid in aqueous media to form 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This cyclization reaction proceeds via nucleophilic attack of the amine on the unsaturated dicarboxylic acid, followed by ring closure to yield the pyrrolidinone ring.

| Step | Reactants | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Aminoacetophenone + Itaconic acid | Reflux in water | Formation of this compound | 70-85% |

Aldol Condensation for Chalcone Intermediates

The intermediate 1-(4-acetylphenyl)-4-carboxy-2-pyrrolidinone can undergo base-catalyzed aldol condensation with substituted benzaldehydes in ethanol to form chalcone derivatives. These chalcones serve as precursors for further functionalization, including hydrazine-mediated cyclizations to yield pyrazole and pyrazoline derivatives.

Functional Group Transformations and Derivatization

Esterification and Hydrazide Formation

The carboxylic acid group of this compound can be esterified using methanol in the presence of catalytic sulfuric acid. The resulting methyl ester is then subjected to hydrazinolysis with hydrazine hydrate to form the corresponding acid hydrazide. These transformations are crucial for synthesizing hydrazone derivatives and other functionalized analogs.

| Transformation | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Methanol + catalytic H2SO4 | Reflux | 80-95% |

| Hydrazinolysis | Hydrazine hydrate | Reflux in ethanol or isopropanol | 75-90% |

Hydrazone Synthesis

Acid hydrazides react with aromatic aldehydes in solvents such as dimethylformamide or 1,4-dioxane to form hydrazone derivatives. These reactions typically proceed with good to excellent yields (62–99%) and are monitored by thin-layer chromatography (TLC).

Optimization Strategies for Synthesis

Catalyst and Solvent Effects

- Use of Lewis acids such as zinc chloride can enhance cyclization efficiency.

- Polar aprotic solvents like dimethylformamide improve solubility and reaction rates.

- Acid catalysis (e.g., sulfuric acid) is effective for esterification steps.

Temperature and Reaction Time Control

Purification Techniques

- Recrystallization and column chromatography are standard for isolating pure products.

- Structural confirmation is achieved by ^1H and ^13C NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Key Preparation Methods

Research Findings and Case Studies

- The synthesized this compound and its derivatives have been evaluated for antimicrobial and anticancer activities, showing promising biological effects that justify the optimization of synthetic routes.

- Structural studies using NMR confirmed the presence of characteristic functional groups and conformers, supporting the proposed synthetic pathways.

- The use of hydrazine derivatives and aromatic aldehydes allows for the generation of a diverse library of compounds for further pharmacological screening.

Análisis De Reacciones Químicas

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria and fungi. A study investigated the in vitro activity of several derivatives against pathogens like Staphylococcus aureus and Candida auris, revealing structure-dependent antimicrobial efficacy. The findings suggest potential for developing new antimicrobial agents targeting resistant strains .

Anticancer Properties

The compound has also shown potential as an anticancer agent. In vitro studies indicated that certain derivatives possess significant cytotoxic effects against cancer cell lines, including A549 human lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in inflammatory processes, such as mPGES-1 and 5-lipoxygenase. These enzymes are critical in the biosynthesis of pro-inflammatory mediators, suggesting that the compound could be useful in developing anti-inflammatory drugs .

Antioxidant Activity

The antioxidant properties of this compound have been explored using various assays, including the DPPH radical scavenging method. Results indicated that certain derivatives exhibit high radical scavenging ability, which is crucial for protecting cells from oxidative stress and related diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic methods have been optimized to enhance yield and purity, making it accessible for research applications.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Method A | 85 | Room Temperature |

| Method B | 90 | Reflux in Ethanol |

Case Study: Antimicrobial Efficacy

A study published in Nature evaluated the antimicrobial efficacy of this compound derivatives against a panel of drug-resistant pathogens using broth microdilution techniques. The results indicated a significant reduction in bacterial growth, highlighting the potential of these compounds as new therapeutic agents .

Case Study: Anticancer Activity

In another investigation documented in Pharmaceutical Research, derivatives were tested against various cancer cell lines, showing IC50 values lower than established chemotherapeutics. The study emphasized the need for further exploration into their mechanism of action and potential clinical applications .

Mecanismo De Acción

The mechanism of action of 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, its antioxidant activity is likely due to its ability to scavenge free radicals and protect cells from oxidative damage . The exact molecular pathways involved are still under investigation.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on substituents at the phenyl ring and modifications to the pyrrolidine core. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Structural Analogs

Key Findings and Trends

Antioxidant Activity

- Chloro and Hydroxyl Substituents : Derivatives with electron-withdrawing groups (e.g., Cl) and hydroxyl groups exhibit enhanced antioxidant activity. For example, Compound 21 (1-(5-Chloro-2-hydroxyphenyl)-4-thioxo-triazole) showed 1.35× higher DPPH scavenging activity than ascorbic acid, attributed to radical stabilization via resonance and hydrogen bonding .

- Amino Groups: Introduction of amino substituents (e.g., Compound 6) significantly increased reducing power (OD = 1.675), likely due to electron-donating effects facilitating Fe³⁺ reduction .

Antimicrobial Activity

- Dichlorophenyl Derivatives : Compounds with 3,5-dichloro-2-hydroxyphenyl groups demonstrated potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL), surpassing vancomycin-intermediate strains .

- Heterocyclic Moieties : Thiazole- and triazole-containing derivatives (e.g., ) showed broad-spectrum antibacterial effects, likely via enzyme inhibition or membrane disruption .

Structural Modifications and Bioactivity

- Acetyl vs. Hydroxyl : The acetyl group in the target compound may reduce water solubility compared to hydroxyl analogs (e.g., CAS 39629-88-4) but could enhance lipophilicity for blood-brain barrier penetration .

- Heterocyclic Additions : Incorporation of oxadiazole or triazole rings (e.g., Compound 21) introduces additional hydrogen-bonding sites, improving target binding and potency .

Actividad Biológica

1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-aminoacetophenone with appropriate reagents under reflux conditions. The characterization of the compound can be performed using various spectroscopic methods, including NMR, IR, and MS, which confirm the structural integrity and purity of the synthesized product .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic strains. The compound exhibits structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Candida auris and Aspergillus fumigatus.

A comparative study showed that derivatives of this compound demonstrated enhanced antibacterial effects, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like Oxytetracycline. For instance, certain derivatives exhibited MIC values as low as 7.8 µg/mL against Gram-positive strains .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 7.8 | 8x lower than Oxytetracycline |

| Klebsiella pneumoniae | 15.6 | 16x lower than Oxytetracycline |

| Candida auris | 10.0 | Notable antifungal activity |

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using A549 human lung cancer cells indicated that this compound and its derivatives could induce significant cytotoxic effects, suggesting potential for development as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Resistance : A study focused on the efficacy of this compound against multidrug-resistant strains demonstrated its potential as a novel antimicrobial agent. The findings underscored its ability to combat infections caused by resistant pathogens, which is crucial in the current landscape of increasing antimicrobial resistance .

- Cytotoxicity Assessment : In a separate investigation, various derivatives were screened for cytotoxic effects on cancer cell lines. The results indicated that modifications to the acetophenyl group could enhance anticancer activity, leading to further exploration of structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.